![molecular formula C12H9BrFN3S2 B2505035 5-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole hydrobromide CAS No. 660819-96-5](/img/structure/B2505035.png)
5-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole hydrobromide
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Overview
Description
The compound “5-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole hydrobromide” is likely to be an organic compound containing a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . It also contains a fluorophenyl group, which is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a fluorophenyl group, and a thiadiazole group. The presence of these functional groups would likely confer specific chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazole ring, for example, is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence the compound’s reactivity and polarity .Scientific Research Applications
Structural Characterization and Synthesis
- Isostructural Properties: Research has demonstrated the synthesis and structural characterization of isostructural compounds related to the compound of interest. These studies provide insights into the crystal structure, revealing the molecule's planar nature apart from one of the fluorophenyl groups, which is roughly perpendicular to the rest of the molecule. This structural information is crucial for understanding the compound's chemical behavior and potential applications in material science and molecular engineering (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial and Antifungal Activities
- Antimicrobial Activity: The compound's derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies suggest that certain synthesized thiadiazoles and triazoles, derived from similar chemical structures, exhibit significant in vitro activity against various bacterial and fungal strains. This indicates the compound's potential as a basis for developing new antimicrobial agents (Dengale, Karale, Akolkar, Darekar, & Deshmukh, 2019).
Antioxidant and Anticancer Properties
- Antioxidant and Anticancer Effects: Research on triazolo-thiadiazoles, closely related to the compound , has shown potent antioxidant properties and anticancer activity against HepG2 cells, a type of liver cancer cell. This highlights the compound's potential in the development of new treatments for cancer, leveraging its antioxidant capabilities to inhibit cancer cell growth and induce apoptosis (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methylthiadiazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3S2.BrH/c1-7-11(18-16-15-7)12-14-10(6-17-12)8-2-4-9(13)5-3-8;/h2-6H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPQTMOLTPTRQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C2=NC(=CS2)C3=CC=C(C=C3)F.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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